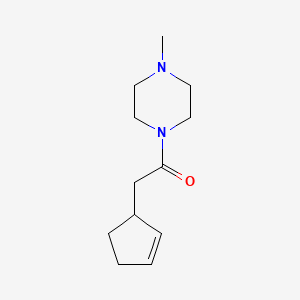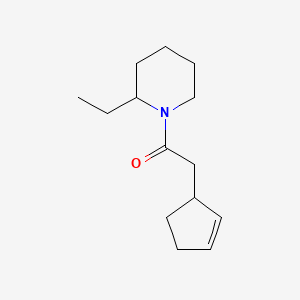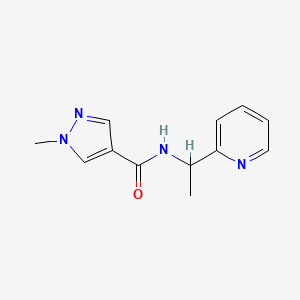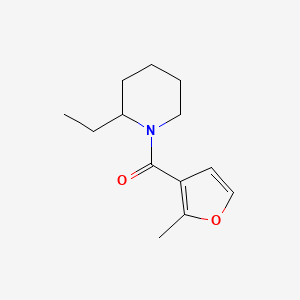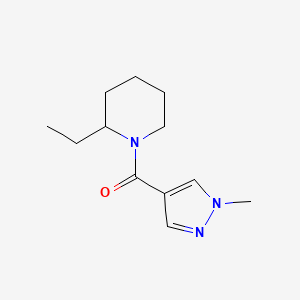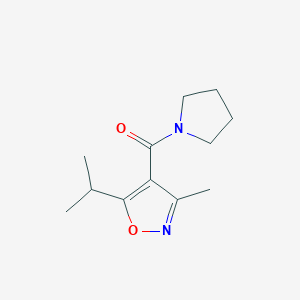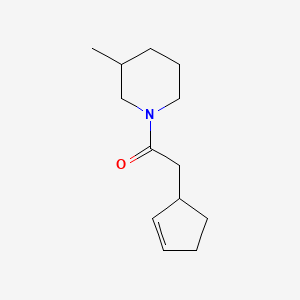
N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide (CYCLO) is a synthetic compound that has gained significant attention in the field of neuroscience and pharmacology due to its potential therapeutic effects. CYCLO is a member of the pyrrolidine carboxamide family of compounds and has been shown to have a unique mechanism of action that sets it apart from other drugs in its class.
Wirkmechanismus
N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in several important physiological processes, including cognitive function, memory, and inflammation. By modulating the activity of this receptor, N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects:
N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to have several biochemical and physiological effects. It enhances the release of acetylcholine in the brain, which is important for cognitive function and memory. It also reduces inflammation in the brain, which is a common feature of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its high potency and selectivity for the α7nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide is that it is a synthetic compound and may not accurately mimic the effects of endogenous compounds in the body.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential as a tool for studying the role of the α7nAChR in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide and its potential side effects.
Synthesemethoden
The synthesis of N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of cyclooctanone with cyclopropylamine to form a cyclic intermediate, which is then reacted with ethyl chloroformate to yield the final product. The process involves several purification steps, including column chromatography and recrystallization, to obtain a pure sample of N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied in the field of neuroscience for its potential therapeutic effects. It has been shown to have a positive effect on cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15-10-12(11-18(15)14-8-9-14)16(20)17-13-6-4-2-1-3-5-7-13/h12-14H,1-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEQHBYUUYNDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)
